6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone
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Overview
Description
6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the pyridinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Amination: Introduction of the amino group can be done through nucleophilic substitution reactions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for 6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone: Lacks the amino group.
6-amino-1-(4-methoxyphenyl)-2(1H)-pyridinone: Lacks the benzoyl group.
6-amino-5-benzoyl-2(1H)-pyridinone: Lacks the methoxyphenyl group.
Uniqueness
The presence of the amino, benzoyl, and methoxyphenyl groups in 6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to its analogs.
Properties
CAS No. |
602310-83-8 |
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Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
6-amino-5-benzoyl-1-(4-methoxyphenyl)pyridin-2-one |
InChI |
InChI=1S/C19H16N2O3/c1-24-15-9-7-14(8-10-15)21-17(22)12-11-16(19(21)20)18(23)13-5-3-2-4-6-13/h2-12H,20H2,1H3 |
InChI Key |
SIAOEFJKGZAQJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=CC(=C2N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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